molecular formula C20H18N6O3S B2738860 N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-85-1

N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

カタログ番号: B2738860
CAS番号: 868969-85-1
分子量: 422.46
InChIキー: GDIAIZNNGPQHFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle known for its versatility in medicinal chemistry. Key structural elements include:

  • 6-Thioacetamide linkage: Connects to a 3,4-dimethoxyphenyl group, which may improve lipophilicity and metabolic stability compared to simpler aryl substituents .

特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-28-15-4-3-14(11-16(15)29-2)22-18(27)12-30-19-6-5-17-23-24-20(26(17)25-19)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIAIZNNGPQHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities supported by case studies and research findings.

Chemical Structure

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H19_{19}N5_{5}O3_{3}S
  • Molecular Weight : 373.44 g/mol

The structure features a dimethoxyphenyl group and a triazolo-pyridazine moiety linked through a thioacetamide functional group.

Synthesis

The synthesis of N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions including:

  • Formation of the triazolo-pyridazine scaffold.
  • Introduction of the thioacetamide linkage.
  • Final coupling with the dimethoxyphenyl group.

These steps often utilize reagents such as thioketones and appropriate coupling agents under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research has indicated that compounds containing the triazole and pyridazine frameworks exhibit significant anticancer activities. For instance:

  • A study demonstrated that derivatives similar to N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50_{50} values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

Compounds with similar structures have also been reported for their antimicrobial properties. For example:

  • Triazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor:

  • PDE inhibitors are crucial in treating various diseases including asthma and inflammation. The structural features of the triazole ring enhance binding affinity towards the enzyme active site .

Case Studies

  • Study on Anticancer Activity : A series of experiments conducted on synthesized triazole derivatives revealed that modifications in the substituents significantly affected their cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy increased potency .
  • Antimicrobial Efficacy : A comparative study highlighted that compounds with thioacetamide linkages exhibited superior antibacterial activity compared to their non-thio analogs, suggesting that the sulfur atom plays a critical role in enhancing bioactivity .

科学的研究の応用

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds with similar structures exhibit anticancer properties. The triazole and pyridazine moieties are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound can target specific pathways involved in cancer progression, making them potential candidates for further development as anticancer agents.
  • Antimicrobial Properties
    • The compound's thioacetamide linkage may enhance its antimicrobial activity. Preliminary studies suggest that it exhibits broad-spectrum activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
  • Anti-inflammatory Effects
    • The potential anti-inflammatory effects of N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been investigated through in vitro assays. These studies suggest that the compound may inhibit key inflammatory mediators, providing a basis for its use in treating inflammatory diseases.
  • Central Nervous System Effects
    • There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Research into the effects on neurotransmitter systems could pave the way for exploring applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could be further explored for its anticancer potential.

Case Study 2: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria showed promising results for compounds related to N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial activity, warranting further exploration into its clinical applications.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Activity/Properties Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Pyridin-4-yl; 6-(thioacetamide-3,4-dimethoxyphenyl) Inferred: Kinase inhibition, epigenetic modulation N/A
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl; 6-(N-methylacetamide-phenyl) Lin28 inhibition, CSC differentiation, tumorsphere reduction
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-Chlorophenyl); 6-thioacetamide Inferred: Potential kinase inhibition
E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole; carboxylic acid High melting point (253–255°C), suggests strong crystallinity
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19) Dihydropyrimidine 3,5-Dimethoxyphenyl; trifluoromethyl-benzo[d]thiazole CK1 kinase inhibition, anticancer activity

Key Insights from Comparative Analysis

Core Heterocycle Variations :

  • The [1,2,4]triazolo[4,3-b]pyridazine core (target compound, Lin28-1632) is associated with epigenetic regulation and kinase inhibition. In contrast, dihydropyrimidine-based analogs (e.g., compound 19) target CK1 kinases, highlighting core-dependent selectivity .

Substituent Effects: Pyridinyl vs. Dimethoxyphenyl vs. Methyl/Methoxy Groups: The 3,4-dimethoxyphenyl moiety in the target compound likely increases lipophilicity and metabolic stability over simpler substituents (e.g., methyl in Lin28-1632), which could improve pharmacokinetics .

Biological Activity Trends: Lin28-1632 demonstrates that [1,2,4]triazolo[4,3-b]pyridazine derivatives can modulate stem cell differentiation and cancer progression, suggesting similar pathways for the target compound .

Physical Properties :

  • High melting points in triazolopyridazine derivatives (e.g., E-4b at 253–255°C) correlate with strong intermolecular interactions, which may influence formulation strategies for the target compound .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

The synthesis involves multi-step reactions, including thioacetylation and cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DCM improve reaction efficiency .
  • Temperature control : Maintain 80–100°C during cyclization to avoid side products .
  • Catalysts : Use coupling agents (e.g., DCC) for amide bond formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the triazolo-pyridazine core and acetamide linkage .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity .
  • Mass spectrometry : High-resolution MS (ESI-QTOF) verifies molecular weight .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases (e.g., CDKs) or phosphodiesterases using fluorometric assays .
  • Cellular viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility screening : Measure in PBS or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Standardized assays : Use identical cell lines, passage numbers, and assay protocols .
  • Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Compare logP, solubility, and stability data to identify confounding factors .

Q. What strategies improve aqueous solubility for preclinical testing without compromising stability?

  • Salt formation : Use hydrochloride or mesylate salts .
  • Co-solvents : PEG 400 or cyclodextrins enhance solubility in pharmacokinetic studies .
  • Nanoformulation : Liposomal encapsulation reduces aggregation in physiological buffers .

Q. How does modifying the pyridinyl or dimethoxyphenyl groups affect bioactivity?

  • Pyridinyl modifications : Introduce electron-withdrawing groups (e.g., -F, -CF3) via Suzuki-Miyaura coupling to enhance kinase binding .
  • Dimethoxyphenyl substitutions : Replace methoxy with ethoxy to study steric effects on receptor affinity .
  • SAR analysis : Use molecular docking (AutoDock Vina) and free-energy calculations (MM-GBSA) to predict activity .

Q. What mechanistic studies are required to elucidate its mode of action?

  • Target identification : Employ affinity chromatography or CRISPR-Cas9 knockout models .
  • Mutagenesis : Map binding sites on target enzymes (e.g., ATP-binding pockets in kinases) .
  • Metabolomics : Track downstream effects via LC-MS-based metabolite profiling .

Q. How to develop a validated HPLC method for quantifying the compound in biological matrices?

  • Mobile phase : Optimize ACN:phosphate buffer (pH 3.0) gradients for peak resolution .
  • Column : Use C18 columns (4.6 × 150 mm, 5 µm) at 40°C .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites in vivo .
  • Dose recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. Why do stability studies report conflicting degradation profiles?

  • Light sensitivity : Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic pathways : Conduct forced degradation studies at pH 1–13 to identify labile bonds (e.g., thioether or amide) .
  • Excipient compatibility : Test with mannitol or PVP to stabilize lyophilized formulations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。